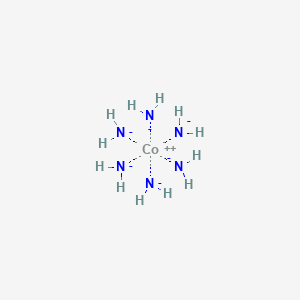

hexaamminecobalt(II)

Description

Properties

CAS No. |

15365-75-0 |

|---|---|

Molecular Formula |

CoH12N6-4 |

Molecular Weight |

155.07 g/mol |

IUPAC Name |

azanide;cobalt(2+) |

InChI |

InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |

InChI Key |

WSRCQWPVBBOVSM-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Related CAS |

55494-92-3 (phosphate[1:1]) |

Synonyms |

Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Catalysis

Hexaamminecobalt(II) serves as an effective catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to switch between oxidation states enhances its utility in catalyzing redox reactions.

Oxidation Reactions

- Mechanism : The hexaamminecobalt(II) complex can be oxidized to hexaamminecobalt(III), facilitating the oxidation of various substrates.

- Application : It is utilized in the oxidation of alcohols and amines, where it promotes the transfer of electrons efficiently.

Table 1: Catalytic Reactions Involving Hexaamminecobalt(II)

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | Ketones | Aqueous solution with oxidant |

| Reduction | Nitro compounds | Amines | Acidic medium |

| Ligand Exchange | Water | Chloride complex | Addition of HCl |

Material Science

Hexaamminecobalt(II) is also significant in the synthesis of various materials, particularly in the field of nanotechnology and electronics.

Nanomaterials Synthesis

- Application : It is used in the preparation of cobalt nanoparticles, which have applications in magnetic materials and catalysts.

- Case Study : Research indicates that cobalt nanoparticles synthesized from hexaamminecobalt(II) exhibit enhanced catalytic activity compared to bulk cobalt due to their high surface area-to-volume ratio.

Table 2: Properties of Cobalt Nanoparticles Synthesized from Hexaamminecobalt(II)

| Property | Value |

|---|---|

| Size | 5-20 nm |

| Surface Area | 150 m²/g |

| Magnetic Saturation | 60 emu/g |

Biological Applications

Hexaamminecobalt(II) plays a role in biological systems, particularly concerning cobalt metabolism and its effects on living organisms.

- Mechanism : Cobalt ions interact with various biomolecules, influencing enzyme activity and cellular processes.

- Application : It has been studied for its potential use in pharmaceuticals, particularly as a cobalt source in vitamin B12 synthesis.

Table 3: Biological Effects of Hexaamminecobalt(II)

| Effect | Observation |

|---|---|

| Enzyme Activation | Increased activity of certain enzymes |

| Toxicity | Moderate toxicity at high concentrations |

Environmental Applications

Hexaamminecobalt(II) has been investigated for its potential in environmental remediation, particularly in removing pollutants from wastewater.

Pollutant Removal

- Application : It can be used to remove heavy metals from industrial effluents through complexation reactions.

- Case Study : Studies have shown that solutions containing hexaamminecobalt(II) can effectively reduce levels of lead and cadmium in contaminated water sources.

Table 4: Efficiency of Hexaamminecobalt(II) in Heavy Metal Removal

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

Chemical Reactions Analysis

Ligand Exchange Reactions

Hexaamminecobalt(II) can undergo ligand exchange reactions, where ammonia ligands can be replaced by other ligands. A common example is the reaction with water:

This reaction illustrates the ability of ammonia to replace water molecules in the coordination sphere of cobalt. The solution typically changes from pink (hexaaquacobalt(II)) to a deep reddish-brown (hexaamminecobalt(II)) upon the formation of the complex .

Oxidation to Hexaamminecobalt(III)

Hexaamminecobalt(II) is readily oxidized to hexaamminecobalt(III), often observed as a color change in solution:

This reaction can occur spontaneously in the presence of air or can be accelerated using hydrogen peroxide as an oxidizing agent. The resulting hexaamminecobalt(III) complex appears yellow, contrasting with the reddish-brown color of hexaamminecobalt(II) .

Reaction with Hydroxide Ions

When hexaaquacobalt(II) ions react with hydroxide ions, a precipitate of cobalt(II) hydroxide can form:

This precipitate can dissolve in excess hydroxide, leading to the formation of hexaamminecobalt(II):

This demonstrates the dual role of ammonia as both a ligand and a base in these reactions .

Reaction with Carbonate Ions

Hexaamminecobalt(II) also reacts with carbonate ions, leading to the formation of cobalt carbonate precipitates:

The precipitate formed is often described as a basic carbonate, which can further interact with other ligands present in solution .

Reaction with Chloride Ions

In the presence of concentrated hydrochloric acid, hexaaquacobalt(II) ions can undergo ligand exchange with chloride ions:

This reaction results in a color change from pink to blue, indicating the formation of tetrachlorocobaltate(II). Adding water back into this solution will revert it to its original pink color due to the reversible nature of this reaction .

Comparison with Similar Compounds

Key Data :

| Parameter | Value/Observation | Reference |

|---|---|---|

| Precipitation Efficiency | >90% (30–60% excess Re) | |

| Optimal Reaction Time | 30 minutes (no significant improvement beyond) |

Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

Synthesis : Commercial production involves ammoniation of cobalt salts under controlled pH. Used as a precursor for synthesizing other cobalt ammine complexes .

Thermal Behavior : Decomposes exothermically above 110°C, releasing NH₃ and forming Co(II) species . In contrast, hexaamminecobalt(II) decomposes at lower temperatures due to its reduced stability .

Hexaamminecobalt(III) Dichloride Permanganate ([Co(NH₃)₆]Cl₂(MnO₄))

Structure: Features hydrogen-bonded networks between [Co(NH₃)₆]³⁺ cations and MnO₄⁻/Cl⁻ anions .

Thermal Decomposition : Reduces Co(III) to Co(II) at ~110°C in boiling toluene, producing N₂ and NH₄Cl. This contrasts with hexaamminecobalt(II), which lacks such intermediate stability .

Coordination Isomers (e.g., [Co(NH₃)₆][Cr(CN)₆] vs. [Cr(NH₃)₆][Co(CN)₆])

Structural Versatility: Ligand exchange between cationic and anionic complexes generates isomers. Hexaamminecobalt(II) cannot form such isomers due to its fixed oxidation state .

Thermal Stability Comparison

| Compound | Decomposition Pathway | Key Products | Stability Notes | Reference |

|---|---|---|---|---|

| Hexaamminecobalt(II) | Reduces to Co⁰ or forms Co(OH)₂ | Co, NH₃, H₂O | Less stable than Co(III) analogs | |

| Hexaamminecobalt(III) Perrhenate | Dehydrates to anhydrous form above 160°C | Co(NH₃)₆₃ | Stable up to 200°C | |

| Hexaamminecobalt(III) Chloride | Releases NH₃, forms CoCl₂ | CoCl₂, NH₄Cl | Exothermic decomposition above 110°C |

Reactivity and Kinetic Comparisons

Reaction with Nitric Oxide (NO)

Hexaamminecobalt(II) reacts with NO in flue gas scrubbing applications. The reaction is first-order with respect to both NO and [Co(NH₃)₆]²⁺, with a rate constant of 1.00 × 10⁷ L·mol⁻¹·s⁻¹ at 298.2 K . Comparatively, pentaamminecobalt(II) ([Co(NH₃)₅]²⁺) has a lower rate constant (6.43 × 10⁶ L·mol⁻¹·s⁻¹) under identical conditions .

Reductive Reactions

Hexaamminecobalt(III) chloride undergoes reduction to Co(II) in the presence of aluminum metal: $$ \text{[Co(NH₃)₆]³⁺ + Al → [Co(NH₃)₆]²⁺ + Al³⁺} $$

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.